molecular formula C17H13FN2OS B2963580 N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)acetamide CAS No. 1797642-32-0

N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)acetamide

Cat. No.: B2963580
CAS No.: 1797642-32-0
M. Wt: 312.36
InChI Key: UPYOHJFTKIJHQY-UHFFFAOYSA-N
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Description

“N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)acetamide” is a compound that contains a thiazole ring, which is a five-membered heterocyclic compound containing sulfur and nitrogen . Thiazoles are known for their wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a thiazole ring, which contains sulfur and nitrogen . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been described in the literature . The hydrazinolysis of phthalimide derivative led to the deprotected parent compound, which was subsequently methylated, dimethylated, acylated and carbamoylated to deliver adducts .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported in the literature . These properties were confirmed by spectroanalytical data (NMR, IR and elemental) .

Scientific Research Applications

Antibacterial and Nematicidal Activities

One significant application of N-phenylacetamide derivatives containing 4-arylthiazole moieties, closely related to the target compound, is in the realm of antibacterial and nematicidal activities. Research conducted by Lu et al. (2020) illustrates the synthesis and successful evaluation of these derivatives against bacterial strains such as Xanthomonas oryzae and Meloidogyne incognita, showcasing their potential as antibacterial agents and nematicides. The study demonstrates superior efficacy of certain derivatives compared to existing treatments, highlighting their promise in addressing bacterial infections and nematode infestations (Lu, Zhou, Wang, & Jin, 2020).

Anticancer Activities

Another intriguing application is found in the anticancer domain. The synthesis and evaluation of new 2-(4-aminophenyl)benzothiazole derivatives, as reported by Yurttaş, Tay, & Demirayak (2015), indicate considerable anticancer activity against specific cancer cell lines. This suggests the utility of benzothiazole derivatives in oncological research and treatment, offering a pathway to novel anticancer agents (Yurttaş, Tay, & Demirayak, 2015).

Antimicrobial Activity

Derivatives of the focal compound have also been synthesized and tested for antimicrobial efficacy. For instance, the work by Badiger, Mulla, Khazi, & Khazi (2013) on sulfide and sulfone derivatives demonstrates their antimicrobial potential against bacteria and fungi, offering insights into the development of new antimicrobial agents. This research underscores the adaptability of such compounds in combating microbial resistance, providing a foundation for future antimicrobial strategies (Badiger, Mulla, Khazi, & Khazi, 2013).

Photovoltaic and Optoelectronic Applications

Beyond pharmacological applications, N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)acetamide derivatives have found relevance in material sciences, particularly in photovoltaic and optoelectronic applications. The study by Camurlu & Guven (2015) on thiazole-based polythiophenes explores the electrochemical polymerization of thiazole-containing monomers, investigating their optoelectronic properties. This research illuminates the potential of these compounds in enhancing the efficiency of photovoltaic devices, contributing to advancements in solar energy technologies (Camurlu & Guven, 2015).

Future Directions

The future directions for research on “N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)acetamide” and similar compounds could include further optimization to reduce their cytotoxicity and to develop a more drug-like profile . Additionally, more research is needed to fully understand their mechanism of action and potential applications in treating various diseases.

Properties

IUPAC Name

N-[2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN2OS/c1-11(21)19-15-9-5-3-7-13(15)16-10-22-17(20-16)12-6-2-4-8-14(12)18/h2-10H,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPYOHJFTKIJHQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC=C1C2=CSC(=N2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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